molecular formula C15H16ClN3O2 B4357707 {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

Cat. No.: B4357707
M. Wt: 305.76 g/mol
InChI Key: ZZIFDSLCLCBUFP-UHFFFAOYSA-N
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Description

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE typically involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethanol. This intermediate is then reacted with 1H-pyrazole-3-carboxylic acid and pyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of {1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid
  • 1-[(3-chlorophenoxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide

Uniqueness

{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE is unique due to its specific structural features, such as the presence of both a chlorophenoxy group and a pyrrolidinylcarbonyl group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

[1-[(3-chlorophenoxy)methyl]pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2/c16-12-4-3-5-13(10-12)21-11-19-9-6-14(17-19)15(20)18-7-1-2-8-18/h3-6,9-10H,1-2,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIFDSLCLCBUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C=C2)COC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE
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{1-[(3-CHLOROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}(1-PYRROLIDINYL)METHANONE

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